molecular formula C26H18Cl2O6 B4543665 3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate

3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No. B4543665
M. Wt: 497.3 g/mol
InChI Key: HTXIEIYUOSBKAM-ONNFQVAWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, like 3-(4-oxo-4H-chromen-3-yl)acrylates, employs a base-catalyzed tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates, indicating a method that could potentially be applied or adapted for our compound of interest. This process is characterized by mild conditions and yields ranging from good to excellent, suggesting a feasible approach for synthesizing complex acrylate compounds (Fan et al., 2014).

Molecular Structure Analysis

The structural determination of similar compounds is often performed using X-ray crystallography, providing detailed insights into the crystalline structure and molecular geometry. For instance, the crystal structure of Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] reveals complex interactions and arrangements, which could mirror the structural complexity of our target compound (Penkova et al., 2010).

Chemical Reactions and Properties

The reactivity of chromene-based compounds with various nucleophiles, as seen in multicomponent synthesis approaches, suggests that our target compound may also exhibit versatile reactivity patterns. Such methodologies enable the efficient synthesis of diversely functionalized chromene derivatives, hinting at the chemical versatility of the compound (Ramagiri & Vedula, 2014).

Physical Properties Analysis

The physical properties of polymers containing chromene units, such as poly[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methyl acrylate, have been studied, revealing information on molecular weight distribution, thermal degradation kinetics, and electrical/optical properties. These findings could be extrapolated to predict the behavior of our target compound under various conditions (Ilter et al., 2012).

Chemical Properties Analysis

The chemical properties of chromene-based compounds are often characterized by their reactivity in specific conditions. For example, the synthesis and antioxidant activity of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl) 2H-chromen-2-one derivatives provide insights into the antioxidative potential and reactive nature of such compounds, which could be relevant for understanding the chemical behavior of our target molecule (Shatokhin et al., 2021).

properties

IUPAC Name

[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2O6/c1-31-22-9-3-15(11-24(22)32-2)4-10-25(29)34-17-6-8-19-23(13-17)33-14-20(26(19)30)18-7-5-16(27)12-21(18)28/h3-14H,1-2H3/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXIEIYUOSBKAM-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate
Reactant of Route 2
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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate
Reactant of Route 3
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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate
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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate
Reactant of Route 5
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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate
Reactant of Route 6
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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate

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